molecular formula C11H13N5O B568044 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole CAS No. 1207175-56-1

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

Cat. No. B568044
M. Wt: 231.259
InChI Key: NXGUSEWCMYUIES-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, commonly referred to as PPO, is a synthetic compound with a wide range of applications in scientific research. PPO has been used for various purposes including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Therapeutic Potency and Medicinal Chemistry 1,3,4-Oxadiazole derivatives, including compounds with structures related to 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, have been extensively studied for their therapeutic potential. These compounds exhibit a wide range of bioactivities due to their effective binding with enzymes and receptors through multiple weak interactions. The structural feature of the 1,3,4-oxadiazole ring facilitates these interactions, making these derivatives valuable in the treatment of various ailments. Research highlights include their use as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral agents, among other applications (Verma et al., 2019).

Synthesis and Pharmacology Recent advances in the synthesis and pharmacological study of 1,3,4-oxadiazole and its derivatives underscore the significant interest in this heterocyclic compound. These derivatives are known for their favorable physical, chemical, and pharmacokinetic properties, which enhance their pharmacological activity. The literature from the last few years indicates a burgeoning interest in oxadiazole derivatives, showcasing their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Antitubercular Activity A focused study on the antitubercular activity of 1,3,4-oxadiazole derivatives, including those with structural similarity to 2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole, has shown promising results. Specific derivatives have demonstrated in vitro efficacy against various mycobacteria strains, including drug-resistant strains, highlighting the potential of these compounds in the development of new antitubercular agents (Asif, 2014).

Biological Activities of Oxadiazole Derivatives The diverse biological activities of oxadiazole derivatives further illustrate the versatility of this heterocyclic scaffold. Coumarin and oxadiazole derivatives, including the 1,3,4-oxadiazole ring, have been shown to exhibit a wide range of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and antiparasitic activities, underscoring the potential of these compounds in drug development and therapeutic applications (Jalhan et al., 2017).

properties

IUPAC Name

2-piperidin-4-yl-5-pyrazin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)10-15-16-11(17-10)9-7-13-5-6-14-9/h5-8,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGUSEWCMYUIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676572
Record name 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yl)-5-(pyrazin-2-yl)-1,3,4-oxadiazole

CAS RN

1207175-56-1
Record name 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207175-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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